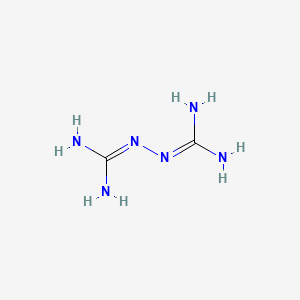

Biguanidine

Description

Structure

3D Structure

Properties

CAS No. |

6882-47-9 |

|---|---|

Molecular Formula |

C2H8N6 |

Molecular Weight |

116.13 g/mol |

IUPAC Name |

2-(diaminomethylideneamino)guanidine |

InChI |

InChI=1S/C2H8N6/c3-1(4)7-8-2(5)6/h(H4,3,4,7)(H4,5,6,8) |

InChI Key |

ZILVNHNSYBNLSZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN=C(N)N)(N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Historical and Technical Guide to the Discovery of Biguanides from Galega officinalis

This technical guide provides a comprehensive overview of the historical discovery and development of biguanides, originating from the traditional medicinal plant Galega officinalis (Goat's Rue). It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the key scientific milestones, experimental methodologies, and the evolution of our understanding of these important therapeutic agents.

The journey from a traditional herbal remedy to the synthesis of metformin, a cornerstone of modern diabetes therapy, is a fascinating example of ethnopharmacology leading to drug discovery. This document details the isolation of active compounds, their initial characterization, and the subsequent synthetic chemistry that led to the development of the biguanide class of drugs.

Early Ethnobotanical Use and Scientific Investigation

Galega officinalis was used in traditional European medicine for centuries to alleviate symptoms that are now recognized as being associated with diabetes mellitus. Its reputation as a "diaphoretic and diuretic" led to its investigation by scientists in the late 19th and early 20th centuries. The first significant step towards understanding its mechanism of action was the isolation of a potent hypoglycemic agent.

The workflow for the discovery and development of biguanides from Galega officinalis can be summarized as follows:

Isolation and Characterization of Active Compounds

The pioneering work on isolating the active constituents of Galega officinalis was conducted by the French chemist C. Tanret. In 1914, he successfully isolated a crystalline alkaloid which he named galegine. Galegine is a guanidine derivative, and subsequent research confirmed that guanidine itself possesses hypoglycemic properties.

2.1. Experimental Protocol: Isolation of Galegine

-

Extraction: Dried and powdered aerial parts of Galega officinalis were subjected to solvent extraction, likely using an alcohol such as ethanol, to isolate a wide range of compounds.

-

Acid-Base Fractionation: The crude extract would then be partitioned between an acidic aqueous solution and an immiscible organic solvent. As an alkaloid, galegine would be protonated and move into the aqueous phase, separating it from neutral and acidic compounds.

-

Basification and Re-extraction: The acidic aqueous phase was then basified, deprotonating the galegine and making it soluble in an organic solvent. A second liquid-liquid extraction was performed to move the galegine back into an organic phase.

-

Crystallization: The organic solvent was evaporated, and the resulting crude galegine was purified by recrystallization, likely from hot ethanol or another suitable solvent system, to yield the pure crystalline solid.

From Natural Products to Synthetic Analogs

The discovery of galegine's structure, a substituted guanidine, spurred interest in synthetic analogs. This led to the development of more potent, and unfortunately more toxic, diguanides such as Synthalin A and Synthalin B in the 1920s. These were briefly used clinically but were discontinued due to their significant hepatic and renal toxicity.

The synthesis of metformin (dimethylbiguanide) was first reported in 1922. However, its therapeutic potential was not fully appreciated until the work of the French physician Jean Sterne in the 1950s. Sterne was searching for a less toxic biguanide and, based on his studies, recognized the favorable therapeutic window of metformin. His clinical investigations, published in 1957, established metformin as a viable treatment for type 2 diabetes.

Quantitative Data on Early Biguanides

The following table summarizes the available quantitative data for key compounds in the history of biguanide discovery. Data from early studies are often less precise than modern measurements but provide a valuable comparative perspective.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Hypoglycemic Potency (Relative to Galegine) | Acute Toxicity (LD50, rabbits, mg/kg) |

| Guanidine | CH5N3 | 59.07 | ~0.5x | 50 |

| Galegine | C6H13N3 | 127.19 | 1x | 60 |

| Synthalin A | C10H24N8 | 256.35 | ~10x | 15 |

| Metformin | C4H11N5 | 129.16 | ~2-3x | 300 |

Note: The relative potency and toxicity values are approximations based on historical accounts and may have varied depending on the specific experimental model.

Mechanism of Action: The AMPK Pathway

The primary molecular mechanism of metformin's antihyperglycemic effect was not elucidated until decades after its clinical introduction. It is now understood that metformin's principal action is the inhibition of hepatic gluconeogenesis (glucose production in the liver). This is largely mediated through the activation of AMP-activated protein kinase (AMPK).

Metformin's entry into hepatocytes is facilitated by the organic cation transporter 1 (OCT1). Within the cell, it transiently inhibits mitochondrial respiratory chain complex I, leading to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. This change in cellular energy status allosterically activates AMPK.

Activated AMPK then phosphorylates and inactivates key enzymes involved in gluconeogenesis, such as acetyl-CoA carboxylase (ACC), and downregulates the expression of gluconeogenic genes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

Conclusion

The history of biguanide discovery is a prime example of a successful drug development pipeline originating from ethnobotanical knowledge. The journey from the use of Galega officinalis to the chemical identification of galegine, the synthesis of early biguanides, and finally the clinical establishment of the safer and effective metformin, highlights the importance of interdisciplinary research. The subsequent elucidation of metformin's molecular mechanism involving the AMPK pathway has not only solidified its place in diabetes management but has also opened up new avenues of research into its potential applications in cancer, aging, and other metabolic disorders. This historical perspective provides valuable lessons for modern drug discovery, emphasizing the potential of natural products and the importance of rigorous scientific investigation to optimize therapeutic outcomes.

Biguanides: A Deep Dive into the Molecular Mechanisms of Action in Type 2 Diabetes

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Biguanides, exemplified by metformin, are the cornerstone of pharmacotherapy for type 2 diabetes (T2D). Their robust glucose-lowering efficacy, established safety profile, and potential for cardiovascular risk reduction underscore their first-line status. This technical guide provides a granular examination of the multifaceted molecular mechanisms that mediate the therapeutic effects of biguanides. We will dissect the primary signaling pathways in key metabolic tissues, present quantitative data from seminal studies, and provide detailed experimental protocols for investigating these mechanisms. This document is intended to be a comprehensive resource for professionals engaged in metabolic disease research and pharmaceutical development.

Core Mechanisms of Action: A Multi-Tissue Perspective

The principal antihyperglycemic action of metformin is the suppression of hepatic gluconeogenesis. However, its therapeutic profile is broadened by significant effects on skeletal muscle and the gastrointestinal tract, which collectively contribute to improved systemic glucose homeostasis.

Hepatic Action: Inhibition of Gluconeogenesis

Metformin's primary effect is to reduce the rate of endogenous glucose production in the liver. This is accomplished through both AMP-activated protein kinase (AMPK)-dependent and -independent signaling cascades.

Metformin is actively transported into hepatocytes via the organic cation transporter 1 (OCT1), where it accumulates within the mitochondria.[1] Here, it exerts a mild and reversible inhibition of mitochondrial respiratory-chain complex I.[1][2][3][4][5][6][7][8] This action curtails ATP synthesis, leading to an increase in the cellular AMP:ATP ratio, a critical signal of energetic stress. This shift in cellular energy status allosterically activates AMPK, a central regulator of cellular metabolism.[1][9][10][11][12]

Once activated, AMPK phosphorylates a host of downstream targets to inhibit gluconeogenesis. A key event is the phosphorylation of the CREB-regulated transcription coactivator 2 (CRTC2).[13][14][15][16][17] Phosphorylation of CRTC2 promotes its sequestration in the cytoplasm, preventing its nuclear translocation and co-activation of the transcription factor CREB. This effectively downregulates the expression of critical gluconeogenic enzymes, including glucose-6-phosphatase (G6PC) and phosphoenolpyruvate carboxykinase (PCK1).[13]

Caption: The AMPK-dependent pathway of metformin action in hepatocytes.

Emerging evidence indicates that metformin can also suppress hepatic gluconeogenesis through mechanisms that are independent of AMPK activation.

-

Redox State Alteration: Metformin has been shown to inhibit mitochondrial glycerophosphate dehydrogenase (mGPD), a key enzyme in the glycerol-phosphate shuttle.[18] This inhibition leads to an accumulation of cytosolic NADH and an elevated cytosolic redox state, which in turn impairs the conversion of lactate to pyruvate, a rate-limiting step for gluconeogenesis from lactate.[2]

-

Antagonism of Glucagon Signaling: Metformin can directly inhibit the enzyme adenylate cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP).[19] As glucagon stimulates gluconeogenesis via a cAMP-dependent pathway, this action of metformin directly counteracts the primary hormonal signal for hepatic glucose production.[19][20]

Caption: AMPK-independent mechanisms of metformin in the liver.

Skeletal Muscle: Increased Glucose Uptake

In peripheral tissues, particularly skeletal muscle, metformin enhances insulin sensitivity and increases glucose uptake and utilization.[21] This effect is also largely mediated by the activation of AMPK, which promotes the translocation of the glucose transporter GLUT4 to the plasma membrane, facilitating glucose entry into the cell.

Gastrointestinal Tract: A Primary Site of Action

The gut is increasingly recognized as a crucial site for metformin's therapeutic effects. High concentrations of the drug are found in the intestine following oral administration.[22] Key actions include:

-

Increased Glucose Utilization: Metformin enhances anaerobic glucose metabolism within enterocytes, leading to increased lactate production.[1]

-

Modulation of the Gut Microbiome: Metformin alters the composition of the gut microbiota, notably increasing the abundance of beneficial species like Akkermansia muciniphila and various short-chain fatty acid (SCFA)-producing bacteria.[23][24][25][26]

-

Enhanced GLP-1 Secretion: Metformin directly stimulates intestinal L-cells to secrete glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon, and slows gastric emptying.[27][28][29][30][31] This effect appears to be AMPK-dependent.[27][29][31]

Quantitative Data Summary

The following tables provide a synopsis of quantitative data from key studies illustrating metformin's effects.

Table 1: Effect of Metformin on Hepatic Glucose Production (HGP) in Humans with T2D

| Metformin Dose | Duration | Change in HGP | Study Reference |

| 1000 mg twice daily | 3 months | ~30% decrease | Hundal et al., 2000 |

| 850 mg twice daily | 10 weeks | ~20% decrease | Inzucchi et al., 1998 |

| 2000 mg single dose | Acute | ~25% decrease | Cusi et al., 2007 |

Table 2: Effect of Metformin on AMPK Activity in Cultured Cells

| Cell Type | Metformin Concentration | Incubation Time | Fold Increase in AMPK Activity | Study Reference | | :--- | :--- | :--- | :--- | | Rat Hepatocytes | 2 mM | 2 hours | ~2.5-fold | Zhou et al., 2001[32] | | Human Cancer Cells | 5 mM | 4 hours | ~2-fold | Cantrell et al., 2010 | | Pancreatic Cancer Cells | 1 mM | 24 hours | ~3-fold | Yue et al., 2013[10] |

Key Experimental Protocols

Measurement of Hepatic Glucose Production via Isotope Dilution

Principle: This protocol uses a stable, non-radioactive isotope tracer (e.g., [6,6-2H2]glucose) to quantify the rate of appearance of endogenous glucose in the plasma through isotope dilution methodology, analyzed by mass spectrometry.

Methodology:

-

Subject Preparation: Subjects are studied in a post-absorptive state (overnight fast). Two intravenous catheters are placed: one for tracer infusion and one for blood sampling.

-

Tracer Infusion: A primed-continuous infusion of [6,6-2H2]glucose is administered. The initial priming bolus ensures rapid achievement of isotopic equilibrium in the plasma.

-

Blood Sampling: Arterialized-venous blood samples are collected at baseline and at timed intervals (e.g., every 10-15 minutes) for the last 30 minutes of a 2-hour tracer equilibration period to confirm isotopic steady-state.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C. Plasma proteins are precipitated, and the supernatant containing glucose is derivatized (e.g., to its penta-acetate derivative).

-

Isotopic Enrichment Analysis: The isotopic enrichment of plasma glucose is determined using gas chromatography-mass spectrometry (GC-MS).

-

Calculation of HGP: The rate of appearance of endogenous glucose (Ra), equivalent to HGP in the basal state, is calculated using the Steele equation for steady-state conditions: Ra = F / E, where F is the tracer infusion rate and E is the plasma isotopic enrichment at steady-state.

Caption: Experimental workflow for HGP measurement using stable isotopes.

Determination of AMPK Activity via Kinase Assay

Principle: This assay quantifies the enzymatic activity of AMPK by measuring the transfer of a radiolabeled phosphate from [γ-32P]ATP to a specific synthetic peptide substrate (e.g., SAMS peptide).

Methodology:

-

Cell/Tissue Preparation: Culture primary hepatocytes or other target cells and treat with metformin or vehicle control. For tissues, homogenize rapidly in ice-cold lysis buffer.

-

Lysis and Protein Quantification: Lyse cells/tissues in a buffer containing protease and phosphatase inhibitors. Determine total protein concentration of the lysate using a BCA or Bradford assay.

-

Immunoprecipitation: Immunoprecipitate AMPK from a standardized amount of total protein using an antibody targeting an AMPK subunit (typically α-subunit) conjugated to protein A/G-agarose beads.

-

Kinase Reaction: Wash the immunoprecipitate to remove non-specific proteins. Resuspend the beads in a kinase buffer containing the SAMS peptide substrate and [γ-32P]ATP. Incubate at 30°C for 10-20 minutes.

-

Quantification of Phosphorylation: Spot the reaction supernatant onto phosphocellulose paper (P81). Wash the paper extensively to remove unincorporated [γ-32P]ATP. Measure the radioactivity incorporated into the peptide substrate using liquid scintillation counting.

-

Data Analysis: Express AMPK activity as picomoles of ATP incorporated per minute per milligram of protein in the initial lysate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. The Mechanism of Action of Biguanides: New Answers to a Complex Question [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Metformin: update on mechanisms of action on liver diseases [frontiersin.org]

- 14. Metformin inhibits StAR expression in human endometriotic stromal cells via AMPK-mediated disruption of CREB-CRTC2 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. Metformin’s Mechanism of Action Is Stimulation of the Biosynthesis of the Natural Cyclic AMP Antagonist Prostaglandylinositol Cyclic Phosphate (Cyclic PIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of metformin on cell growth and AMPK activity in pituitary adenoma cell cultures, focusing on the interaction with adenylyl cyclase activating signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. droracle.ai [droracle.ai]

- 22. biorxiv.org [biorxiv.org]

- 23. Frontiers | Metformin Strongly Affects Gut Microbiome Composition in High-Fat Diet-Induced Type 2 Diabetes Mouse Model of Both Sexes [frontiersin.org]

- 24. Effects of metformin on the gut microbiota: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Metformin-induced glucagon-like peptide-1 secretion contributes to the actions of metformin in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. joe.bioscientifica.com [joe.bioscientifica.com]

- 29. JCI Insight - Metformin-induced glucagon-like peptide-1 secretion contributes to the actions of metformin in type 2 diabetes [insight.jci.org]

- 30. academic.oup.com [academic.oup.com]

- 31. Metformin-induced glucagon-like peptide-1 secretion contributes to the actions of metformin in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. diabetesjournals.org [diabetesjournals.org]

Spectroscopic Properties of Biguanide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of biguanide compounds, a class of molecules of significant interest in pharmaceutical research and development, most notably for their use as antihyperglycemic agents. This document details the characteristic signatures of biguanides as observed through Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering valuable data for identification, characterization, and quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of biguanide compounds, particularly in pharmaceutical formulations. The electronic transitions within the conjugated π-system of the biguanide moiety give rise to characteristic absorption maxima in the UV region.

UV-Vis Spectroscopic Data

The absorption maximum (λmax) for biguanide compounds is typically observed in the range of 230-240 nm. Metformin, the most prominent member of this class, exhibits a λmax around 232-234 nm.[1][2] The precise wavelength can be influenced by the solvent and the specific substituents on the biguanide backbone.

| Compound | λmax (nm) | Solvent |

| Metformin HCl | 232 - 234 | Water |

| Metformin HCl | 233 | Water |

| Metformin | 198 | Not Specified |

| Metformin | 237 | Methanol |

| Metformin | 228 - 236 (AUC) | Distilled Water |

AUC: Area Under Curve method

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for the UV-Vis analysis of a biguanide compound like metformin hydrochloride is as follows:

-

Preparation of Standard Stock Solution: Accurately weigh a specific quantity of the biguanide standard (e.g., Metformin HCl) and dissolve it in a suitable solvent, such as distilled water or a buffer solution, to create a stock solution of known concentration.[1]

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations.

-

UV-Vis Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning, typically from 200 nm to 400 nm.[1]

-

Use the same solvent as used for the sample preparation as the blank to zero the instrument.

-

-

Spectral Acquisition:

-

Scan the prepared standard solutions to determine the wavelength of maximum absorbance (λmax). For metformin, this is typically around 232 nm.[1]

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship in accordance with the Beer-Lambert law.

-

Sample Analysis: Prepare the sample solution containing the biguanide of interest at a concentration that falls within the range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Caption: Workflow for UV-Vis spectroscopic analysis of biguanide compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a biguanide compound is characterized by distinct absorption bands corresponding to the vibrations of its various bonds, such as N-H, C=N, and C-N.

IR Spectroscopic Data

The characteristic IR absorption bands for biguanide compounds are summarized in the table below. These values are indicative and can shift based on the molecular structure and sample state.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amine) | 3500 - 3300 | Strong, Broad | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Medium | Stretching |

| C=N (imine) | 1680 - 1620 | Strong | Stretching |

| N-H (amine) | 1650 - 1580 | Medium | Bending |

| C-N | 1220 - 1020 | Medium to Weak | Stretching |

For metformin, strong absorption bands are observed at 1626 and 1583 cm⁻¹ which are attributed to C=N stretching vibrations.[3] Weak intensity bands in the FTIR spectra at 1205, 1160, 1151, 1142, 1080, 1061, and 1035 cm⁻¹ have been assigned to C–N stretching vibrations.[3]

Experimental Protocol for IR Spectroscopy (Solid Samples)

For solid biguanide compounds, the KBr pellet method or the thin solid film method are commonly employed for IR analysis.

KBr Pellet Method:

-

Sample Grinding: Finely grind approximately 1-2 mg of the solid biguanide sample using an agate mortar and pestle.[4]

-

Mixing with KBr: Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[4]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Thin Solid Film Method:

-

Sample Dissolution: Dissolve a small amount (5-10 mg) of the solid biguanide in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[5][6]

-

Film Casting: Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[5][6]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5][6]

-

Spectral Acquisition: Place the salt plate in the sample holder of the FTIR instrument and record the spectrum.

Caption: Workflow for IR spectroscopic analysis of solid biguanide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of biguanide compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

NMR Spectroscopic Data

The chemical shifts (δ) in NMR are highly dependent on the chemical environment of the nuclei. For metformin, the following chemical shifts are characteristic.

¹H NMR (Proton NMR)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| -CH₃ | ~3.03 | Singlet | D₂O |

| -CH₃ | ~2.91 | Singlet | DMSO-d₆ |

| Amine/Imine Protons | ~6.79, ~7.21 | Singlet | DMSO-d₆ |

¹³C NMR (Carbon NMR)

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| -CH₃ | ~37.9, ~40.5 | DMSO-d₆ |

| C=N | ~158.8, ~159.7 | DMSO-d₆ |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of biguanide compounds is as follows:

-

Sample Preparation:

-

Dissolve a few milligrams (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) of the biguanide compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.[7][8]

-

Ensure the sample is fully dissolved. If there are suspended particles, filtration or centrifugation may be necessary to improve spectral quality.[8][9]

-

-

Transfer to NMR Tube: Transfer the solution to a clean, high-quality NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

-

Spectral Acquisition:

-

Acquire the ¹H NMR spectrum. A standard pulse program is typically used.

-

If required, acquire the ¹³C NMR spectrum. This usually requires a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak.

-

Caption: Workflow for NMR spectroscopic analysis of biguanide compounds.

References

- 1. ijtsrd.com [ijtsrd.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]

The Pharmacokinetics and Pharmacodynamics of Biguanides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of the biguanide class of drugs, with a focus on metformin, phenformin, and buformin. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering a comparative analysis of these compounds, detailed experimental methodologies, and a visual representation of their molecular signaling pathways.

Introduction to Biguanides

Biguanides are a class of oral antihyperglycemic agents that have been a cornerstone in the management of type 2 diabetes mellitus for decades.[1] Their primary mechanism of action involves the reduction of hepatic glucose production and improvement of peripheral insulin sensitivity.[1] While metformin remains a widely prescribed and safe therapeutic agent, phenformin and buformin were largely withdrawn from the market due to an increased risk of lactic acidosis.[1] Understanding the distinct pharmacokinetic and pharmacodynamic profiles of these agents is crucial for the development of safer and more effective biguanide-based therapies.

Comparative Pharmacokinetics

The pharmacokinetic properties of metformin, phenformin, and buformin exhibit notable differences that influence their therapeutic windows and side-effect profiles. These differences are primarily related to their absorption, distribution, metabolism, and excretion characteristics.

Table 1: Comparative Pharmacokinetic Parameters of Metformin, Phenformin, and Buformin

| Parameter | Metformin | Phenformin | Buformin |

| Bioavailability (%) | 40 - 60[2] | Well absorbed | Data not consistently available |

| Cmax (mg/L) | 1 - 2 (after a meal, therapeutic dose)[2] | Data variable, dose-dependent | Data not consistently available |

| Tmax (hours) | ~2.5 (immediate release)[3] | ~3[3] | Data not consistently available |

| Plasma Half-life (hours) | 4.0 - 8.7[2] | ~11[3] | Data not consistently available |

| Volume of Distribution (Vd) | 63 - 276 L[4] | Data not consistently available | Data not consistently available |

| Plasma Protein Binding | Negligible[2] | ~20% | Data not consistently available |

| Metabolism | Not metabolized[2] | Hydroxylated in the liver | Data not consistently available |

| Primary Route of Excretion | Renal (unchanged)[2] | Renal | Renal |

| Renal Clearance (mL/min) | ~400-500[4] | Data not consistently available | Data not consistently available |

Comparative Pharmacodynamics and Signaling Pathways

The primary pharmacodynamic effect of biguanides is the activation of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][5] Activation of AMPK leads to a cascade of downstream effects that collectively contribute to the glucose-lowering actions of these drugs.

AMPK-Dependent Signaling

Biguanides inhibit Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio. This change in cellular energy status is a primary trigger for the activation of AMPK.[1] Once activated, AMPK phosphorylates and regulates multiple downstream targets, including the tuberous sclerosis complex (TSC) and raptor, which in turn leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1).[6][7] Inhibition of mTORC1 signaling results in decreased protein synthesis and cell growth and is a key mechanism underlying the therapeutic effects of biguanides in both diabetes and cancer.[5][6][8]

Figure 1: General signaling pathway of biguanides via AMPK activation.

Differences in Pharmacodynamic Effects

While all three biguanides activate AMPK, their potency and some downstream effects can differ. Phenformin is generally considered to be more potent than metformin in activating AMPK and inhibiting mTOR signaling.[8] Buformin has also been shown to effectively activate AMPK and inhibit the mTOR pathway.[5][9] These differences in potency may be related to their varying lipophilicity and ability to accumulate in mitochondria.

Experimental Protocols

Quantification of Biguanides in Plasma by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of biguanides in biological matrices is reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection.

Principle: This method separates the biguanide from other plasma components based on its polarity. The separated compound is then detected by its absorbance of UV light at a specific wavelength.

Detailed Methodology: [10][11][12][13][14]

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma, add 400 µL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). The exact ratio is optimized for the specific biguanide. For example, a mobile phase of 34% acetonitrile and 66% 10 mM KH2PO4 buffer (pH adjusted to 5.2) can be used for metformin.[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 233-236 nm.[12][13]

-

Injection Volume: 20-50 µL.

-

-

Quantification:

-

A standard curve is generated using known concentrations of the biguanide in plasma.

-

The peak area of the biguanide in the unknown sample is compared to the standard curve to determine its concentration.

-

Figure 2: Workflow for HPLC analysis of biguanides in plasma.

Analysis of AMPK Pathway Activation by Western Blotting

Western blotting is a widely used technique to detect the phosphorylation status of AMPK and its downstream targets, providing a measure of pathway activation.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest (e.g., phosphorylated AMPK).

Detailed Methodology: [15][16][17][18]

-

Cell Lysis and Protein Extraction:

-

Treat cells with the desired biguanide for the specified time and concentration.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-AMPKα (Thr172)).

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.

-

Detect the light signal using a chemiluminescence imaging system or X-ray film. The intensity of the band corresponds to the amount of phosphorylated protein.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. courses.washington.edu [courses.washington.edu]

- 5. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The journey of metformin from glycaemic control to mTOR inhibition and the suppression of tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A validated HPLC method with ultraviolet detection for the determination of buformin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scientificliterature.org [scientificliterature.org]

- 14. HPLC Method for Analysis of Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Resurgence of Biguanide Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biguanide derivatives, a class of synthetic compounds originating from the French lilac Galega officinalis, have a rich and evolving history in medicine. While metformin is a cornerstone in the management of type 2 diabetes, the broader therapeutic potential of this chemical class, including phenformin, buformin, and novel derivatives, is undergoing a significant renaissance, particularly in oncology. This technical guide provides an in-depth exploration of the core mechanisms of action of biguanide derivatives, focusing on their impact on cellular metabolism and key signaling pathways. We present a compilation of quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action: Beyond Glycemic Control

The therapeutic effects of biguanide derivatives are primarily attributed to their ability to induce a state of cellular energy stress. This is achieved through a multi-faceted mechanism of action that converges on the inhibition of mitochondrial respiration and the subsequent activation of the AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][2][3]

Inhibition of Mitochondrial Respiratory Chain Complex I

A primary and widely accepted molecular target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][3][4] Inhibition of Complex I by biguanides disrupts the flow of electrons, leading to a decrease in proton pumping and a subsequent reduction in ATP synthesis.[5][6] This impairment of oxidative phosphorylation results in an increased intracellular AMP:ATP ratio, a critical signal of energy deficit.[2][3] It is important to note that the therapeutic concentrations of some biguanides, like metformin, observed in plasma are lower than those required to inhibit Complex I in isolated mitochondria, suggesting that additional mechanisms or cellular accumulation may be at play.[2][7] Phenformin, being more lipophilic, is a more potent inhibitor of complex I compared to metformin.[8][9]

Activation of AMP-Activated Protein Kinase (AMPK)

The increase in the cellular AMP:ATP ratio serves as a potent activator of AMPK.[1][3] Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. This includes the inhibition of anabolic processes that consume ATP, such as gluconeogenesis, protein synthesis (via the mTOR pathway), and lipid synthesis, while promoting catabolic processes that generate ATP, like glycolysis and fatty acid oxidation.[8][10][11] The activation of AMPK is central to many of the therapeutic effects of biguanides, including their glucose-lowering action and their anti-cancer properties.[10][11]

AMPK-Independent Mechanisms

While AMPK activation is a major consequence of biguanide action, evidence for AMPK-independent mechanisms also exists. These include the inhibition of mitochondrial glycerophosphate dehydrogenase, alterations in the cellular redox state (NADH/NAD+ ratio), and direct effects on lysosomal function.[1][12] Metformin has also been shown to modulate the gut microbiome and increase the secretion of glucagon-like peptide-1 (GLP-1), contributing to its anti-diabetic effects through gut-mediated pathways.[1]

Therapeutic Potential in Oncology

The metabolic reprogramming characteristic of many cancer cells, often referred to as the Warburg effect, presents a unique vulnerability that can be exploited by biguanide derivatives. By targeting cellular metabolism, biguanides have demonstrated significant anti-neoplastic activity in preclinical models and are the subject of numerous clinical trials.[5][11][13]

Targeting the Tumor Microenvironment

Biguanides can modulate the tumor microenvironment (TME) by inhibiting the adaptive responses of cancer cells to stressors like hypoxia and nutrient deprivation.[13] They have been shown to suppress the expression of hypoxia-inducible factor-1 (HIF-1) and proteins related to the unfolded protein response (UPR), both of which are critical for tumor cell survival and angiogenesis.[13]

Inhibition of Cancer Stem Cells

A growing body of evidence suggests that biguanides can selectively target and eliminate cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis.[11][14] This effect is thought to be mediated by the disruption of CSC-specific metabolic pathways.

Synergistic Effects with Conventional Therapies

Biguanides have shown synergistic effects when combined with conventional chemotherapy and targeted therapies.[15] By inducing energy stress, they can sensitize cancer cells to the cytotoxic effects of other agents.

Quantitative Data on Biguanide Derivatives

The following tables summarize key quantitative data for commonly studied biguanide derivatives.

| Biguanide | Target | Assay System | IC50 Value | Reference(s) |

| Metformin | Mitochondrial Complex I | Isolated Bovine Heart Mitochondria | 19.4 ± 1.4 mM | [16] |

| Metformin | Cellular Respiration | 143B Osteosarcoma Cells | 237 ± 13 µM | [16] |

| Metformin | Cellular Respiration | HepG2 Hepatoma Cells | 325 ± 25 µM | [16] |

| Phenformin | Mitochondrial Complex I | Isolated Bovine Heart Mitochondria | ~0.5 mM | [16] |

| Phenformin | Cellular Respiration | 143B Osteosarcoma Cells | 3.81 ± 1.12 µM | [16] |

| Phenformin | Cellular Respiration | HepG2 Hepatoma Cells | 3.80 ± 0.38 µM | [16] |

| Buformin | Mitochondrial Complex I | Isolated Bovine Heart Mitochondria | ~5 mM | [16] |

| IM1761092 | Mitochondrial Complex I | Detergent-solubilized, purified bovine complex I | 86 µM | [4][17] |

Table 1: Comparative IC50 Values of Biguanide Derivatives. This table presents the half-maximal inhibitory concentrations (IC50) of various biguanides on their primary molecular target and cellular processes.

| Biguanide | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Elimination Half-life (h) | Reference(s) |

| Metformin | 1-2 | 2-3 | 50-60 | ~5 | [18][19] |

| Phenformin | ~0.1 | 2-4 | ~50 | 7-15 | [18] |

| Buformin | N/A | N/A | N/A | N/A | [20] |

Table 2: Pharmacokinetic Parameters of Biguanide Derivatives. This table summarizes the key pharmacokinetic properties of metformin and phenformin in humans. Data for buformin is limited due to its withdrawal from the market in many countries.[20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of biguanide derivatives.

Synthesis of 1-Substituted-Biguanide Derivatives

Objective: To synthesize novel biguanide derivatives for structure-activity relationship studies.

Materials:

-

Appropriate primary amine (e.g., 2,4-dimethoxyaniline, hydrazine, methylhydrazine)

-

Dicyandiamide

-

Diluted Hydrochloric Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Crystallization dish

Procedure:

-

Dissolve the primary amine in diluted hydrochloric acid in a round-bottom flask.

-

Add an equimolar amount of dicyandiamide to the solution.

-

Reflux the reaction mixture with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a crystallization dish and allow the solvent to evaporate slowly.

-

The resulting solid product is the hydrochloride salt of the 1-substituted-biguanide.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

-

Characterize the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[10][22][23]

Microwave-Assisted Synthesis of Biguanide Derivatives

Objective: To accelerate the synthesis of biguanide derivatives using microwave irradiation.

Materials:

-

Amine derivative

-

Dicyandiamide

-

Dry Acetonitrile (CH3CN)

-

Trimethylsilyl chloride (TMSCl)

-

Isopropyl alcohol (iPrOH)

-

Microwave reactor

Procedure:

-

In a microwave reactor vial, add the amine derivative to a solution of dicyandiamide (1.0 eq) in dry acetonitrile.

-

Slowly add TMSCl (1.1 eq) dropwise to the mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture with adjustable power (0–400 W) at a specified temperature (e.g., 130°C or 150°C) for a short duration (e.g., 10 or 15 minutes).[5]

-

After the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with isopropyl alcohol and stir.

-

Further microwave irradiation at a lower temperature (e.g., 125°C) for a very short time (e.g., 1 minute) can be performed to complete the reaction.

-

The resulting product can be purified by crystallization or column chromatography.[5]

Assessment of Mitochondrial Respiration Inhibition

Objective: To measure the inhibitory effect of biguanide derivatives on mitochondrial oxygen consumption.

Materials:

-

Isolated mitochondria or intact cells

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration medium (e.g., MiR05)

-

Substrates for Complex I (e.g., glutamate, malate, pyruvate)

-

ADP

-

Biguanide derivative stock solution

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

Procedure:

-

Calibrate the oxygen sensors of the respirometer.

-

Add the respiration medium to the chambers and allow the signal to stabilize.

-

Add the isolated mitochondria or cells to the chambers.

-

Measure the basal respiration rate (ROUTINE).

-

Add substrates for Complex I to initiate electron flow.

-

Add ADP to stimulate oxidative phosphorylation (OXPHOS capacity).

-

After a stable state is reached, add the biguanide derivative at the desired concentration and record the inhibition of oxygen consumption.

-

Sequentially add oligomycin to measure LEAK respiration, FCCP to determine the electron transport system (ETS) capacity, and rotenone and antimycin A to measure residual oxygen consumption.

-

Calculate the different respiratory parameters and the degree of inhibition by the biguanide derivative.[24][25]

AMPK Activation Assay (Western Blot)

Objective: To determine if a biguanide derivative activates AMPK by detecting the phosphorylation of AMPKα at Threonine 172.

Materials:

-

Cell culture of interest (e.g., hepatocytes, cancer cell lines)

-

Biguanide derivative

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat the cells with the biguanide derivative at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration using the BCA assay.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.[12][15][26]

Luciferase Reporter Assay for HIF-1 and UPR Activation

Objective: To assess the effect of biguanide derivatives on the transcriptional activity of HIF-1 and the UPR.

Materials:

-

Stable cell line expressing a luciferase reporter gene under the control of a Hypoxia Response Element (HRE) for HIF-1 or a Glucose-Regulated Protein 78 (GRP78) promoter for UPR.

-

Biguanide derivative

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the stable reporter cell line in a multi-well plate.

-

Induce hypoxia (for HIF-1) or glucose deprivation (for UPR) in the presence or absence of the biguanide derivative at various concentrations.

-

After the treatment period, lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.[6][27][28][29][30]

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

Objective: To evaluate the anti-angiogenic potential of biguanide derivatives in vivo.

Materials:

-

Fertilized chicken eggs

-

Incubator

-

Sterile filter paper discs or sponges

-

Biguanide derivative solution

-

Stereomicroscope with a camera

-

Image analysis software

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

On embryonic day 8, place a sterile filter paper disc or sponge soaked with the biguanide derivative solution (or vehicle control) onto the CAM.

-

Reseal the window and continue incubation for 48-72 hours.

-

On embryonic day 10 or 11, open the window and observe the CAM under a stereomicroscope.

-

Capture images of the blood vessels surrounding the disc.

-

Quantify the degree of angiogenesis by measuring parameters such as the number of blood vessel branch points, vessel length, and vessel density using image analysis software.

-

A significant reduction in these parameters in the biguanide-treated group compared to the control group indicates anti-angiogenic activity.[1][31][32][33]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Core signaling pathway of biguanide derivatives.

Figure 2: Experimental workflow for AMPK activation assay.

Figure 3: Experimental workflow for the CAM angiogenesis assay.

Conclusion and Future Directions

Biguanide derivatives represent a versatile class of compounds with a well-established safety profile and a growing list of therapeutic applications beyond diabetes. Their ability to modulate fundamental cellular processes, particularly metabolism, positions them as promising candidates for the treatment of cancer and other metabolic diseases. The development of novel biguanide derivatives with improved potency and selectivity, guided by a deeper understanding of their structure-activity relationships, is a key area for future research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this remarkable class of molecules. As our understanding of the intricate interplay between cellular metabolism and disease continues to expand, so too will the opportunities for leveraging the unique properties of biguanide derivatives for the benefit of human health.

References

- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - EE [thermofisher.com]

- 3. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. (2016) | Samir Y. Abbas | 16 Citations [scispace.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. struhl.hms.harvard.edu [struhl.hms.harvard.edu]

- 10. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-assisted synthesis of chitosan biguanidine hydrochloride and its regulation on InsR and GLUT2 in insulin resistant HepG2 cells - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25998G [pubs.rsc.org]

- 15. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical Pharmacokinetics of Metformin - ProQuest [proquest.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. mdpi.com [mdpi.com]

- 21. sciencedaily.com [sciencedaily.com]

- 22. researchgate.net [researchgate.net]

- 23. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 24. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. med.emory.edu [med.emory.edu]

- 28. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]

- 30. researchgate.net [researchgate.net]

- 31. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

- 32. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 33. CHAPTER TWO: Chick Embryo Chorioallantoic Membrane Models to Quantify Angiogenesis Induced by Inflammatory and Tumor Cells or Purified Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Biguanides: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Promise of Metformin and Phenformin in Oncology

Abstract

Biguanides, a class of drugs traditionally used in the management of type 2 diabetes, have garnered significant attention for their potential anticancer properties. This technical guide provides a comprehensive overview of the current understanding of the anticancer mechanisms of two prominent biguanides, metformin and phenformin. We delve into the core signaling pathways affected by these compounds, present quantitative data from preclinical and clinical investigations, and provide detailed experimental protocols for key assays used in this field of research. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively investigating the therapeutic application of biguanides in oncology.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route for cancer therapy development. Biguanides, particularly metformin, have emerged as leading candidates in this arena. Epidemiological studies have suggested a reduced cancer incidence and mortality among diabetic patients treated with metformin[1]. These observations have spurred a wave of preclinical and clinical research aimed at elucidating the anticancer mechanisms of biguanides and evaluating their efficacy as standalone or adjuvant cancer therapies. This guide synthesizes the current knowledge on this topic, with a focus on providing practical, data-driven insights and methodologies for researchers.

Mechanisms of Anticancer Action

The anticancer effects of biguanides are multifaceted, involving both direct effects on cancer cells and indirect systemic effects.

Direct (Intra-tumoral) Effects

The primary direct mechanism of action of biguanides is the inhibition of mitochondrial respiratory chain Complex I[2][3]. This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio. This energy stress triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key promoter of cell growth, proliferation, and survival[3]. The inhibition of mTORC1 by AMPK is a critical event in the anticancer activity of biguanides.

Beyond the canonical AMPK-mTOR axis, biguanides can also exert their effects through AMPK-independent mechanisms. These include the inhibition of the unfolded protein response, modulation of the immune system, and direct effects on cancer stem cells[4][5].

Indirect (Systemic) Effects

Metformin's ability to lower circulating insulin and insulin-like growth factor 1 (IGF-1) levels, both of which are potent cancer cell mitogens, represents a key indirect anticancer mechanism. This is particularly relevant in the context of hyperinsulinemia, a common condition in individuals with type 2 diabetes and obesity, which is linked to an increased risk of several cancers.

Quantitative Data on Anticancer Properties

The following tables summarize the quantitative data from various studies investigating the anticancer effects of metformin and phenformin.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Metformin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (mM) | Exposure Time (hours) | Reference |

| Breast Cancer | MCF-7 | 14.59 | 48 | [6] |

| Breast Cancer | MDA-MB-231 | 11.35 | 48 | [6] |

| Breast Cancer | BT-474 | >100 | Not Specified | [7] |

| Breast Cancer | MDA-MB-453 | 51.3 | Not Specified | [7] |

| Colorectal Cancer | HCT116 | 8 | 24 | [8] |

| Colorectal Cancer | HCT116 | 3.2 | 48 | [8] |

| Colorectal Cancer | HCT116 | 2.9 | 72 | [8] |

| Colorectal Cancer | SW620 | 1.4 | 24, 48, 72 | [8] |

| Lung Cancer | NCI-H460 | 60.58 | Not Specified | [9][10] |

| Cervical Cancer | HeLa | 7.492 (µM) | 72 | [11] |

Table 2: IC50 Values of Phenformin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (mM) | Exposure Time (hours) | Reference |

| Breast Cancer | MCF7 | 1.184 | Not Specified | [4] |

| Breast Cancer | ZR-75-1 | 0.665 | Not Specified | [4] |

| Breast Cancer | MDA-MB-231 | 2.347 | Not Specified | [4] |

| Breast Cancer | SUM1315 | 1.885 | Not Specified | [4] |

| Breast Cancer | 78617 | 0.025 | Not Specified | [5] |

| Breast Cancer | SKBR3 | 0.075 | Not Specified | [5] |

| Ovarian Cancer | SKOV3 | 0.9 | 72 | [12] |

| Ovarian Cancer | Hey | 1.75 | 72 | [12] |

| Ovarian Cancer | IGROV-1 | 0.8 | 72 | [12] |

Preclinical In Vivo Studies

Animal models, particularly xenograft studies in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anticancer agents.

Table 3: Effects of Biguanides on Tumor Growth in Xenograft Models

| Biguanide | Cancer Type | Animal Model | Dosage | Outcome | Reference |

| Metformin | Breast Cancer | SCID Mice (MDA-MB-231 cells) | 125 mg/kg/dose & 250 mg/kg/dose (every 2 days for 30 days) | Significant inhibition of tumor growth. | [13] |

| Metformin | Breast Cancer | Nude Mice (4T1 cells) | 250 mg/kg (daily for 2 weeks) | Significantly decreased tumor growth. | [14] |

| Metformin | Multiple Myeloma | NOD/SCID Mice (RPMI8226 cells) | Not Specified | Inhibition of tumor growth. | [15] |

| Phenformin | Breast Cancer | Syngeneic Mouse Model | 30 mg/kg/day | Significantly inhibited tumor growth. | [5] |

| Phenformin | Glioma | In vivo xenograft (LN229 cells) | Not Specified | Inhibited tumor growth and metastasis. | [16] |

Clinical Studies

Clinical trials are essential to determine the therapeutic benefit of biguanides in cancer patients.

Table 4: Clinical Outcomes of Metformin in Cancer Patients (Meta-analyses)

| Outcome | Population | Effect Measure | Result (95% CI) | Reference |

| Overall Survival | Cancer Patients | Hazard Ratio (HR) | 0.81 (0.77–0.85) | [17] |

| Cancer-Specific Survival | Cancer Patients | Hazard Ratio (HR) | 0.79 (0.73–0.86) | [17] |

| Progression-Free Survival | Cancer Patients | Hazard Ratio (HR) | 0.76 (0.66–0.87) | [17] |

| Cancer Incidence | Diabetic Patients | Summary Relative Risk (SRR) | 0.69 (0.52–0.90) | [1] |

| Cancer Mortality | Diabetic Patients | Summary Relative Risk (SRR) | 0.66 (0.54–0.81) | [1] |

| New Invasive Cancers | Early Breast Cancer Patients | Hazard Ratio (HR) | 1.25 (0.94–1.68) | [18] |

| Overall Survival (Adjuvant) | Advanced/Metastatic Cancer | Hazard Ratio (HR) | 0.97 (0.80–1.16) | [19] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the anticancer properties of biguanides.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of biguanides on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Biguanide (Metformin or Phenformin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of the biguanide and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is for analyzing the effect of biguanides on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Biguanide

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells with and without the biguanide for the desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (TUNEL Assay)

This protocol is for detecting DNA fragmentation associated with apoptosis.

Materials:

-

Cancer cell line of interest (grown on coverslips or in chamber slides)

-

Biguanide

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

-

Fluorescence microscope

Procedure:

-

Treat cells with the biguanide to induce apoptosis.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with the permeabilization solution.

-

Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

-

Wash the cells to remove unincorporated nucleotides.

-

Mount the coverslips and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

In Vivo Xenograft Tumor Model

This protocol outlines the general steps for establishing and evaluating the effect of biguanides on tumor growth in an immunodeficient mouse model[20][21][22].

Materials:

-

Cancer cell line of interest

-

Matrigel (optional)

-

Biguanide solution for administration (e.g., oral gavage)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel to improve tumor take) into the flank of the immunodeficient mice[20].

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the biguanide or vehicle control to the respective groups according to the desired dosing schedule.

-

Measure tumor volume using calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Western Blot Analysis of AMPK and mTOR Signaling

This protocol is for assessing the activation state of key proteins in the AMPK and mTOR pathways.

Materials:

-

Protein lysates from biguanide-treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

digraph "Biguanide_Anticancer_Mechanism" {

graph [rankdir="TB", splines=ortho, nodesep=0.6];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=normal, penwidth=1.5];

// Nodes

Biguanides [label="Biguanides\n(Metformin, Phenformin)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Mito_Complex_I [label="Mitochondrial\nComplex I", fillcolor="#EA4335", fontcolor="#FFFFFF"];

AMP_ATP_Ratio [label="Increased AMP:ATP Ratio", fillcolor="#FBBC05", fontcolor="#202124"];

AMPK [label="AMPK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];

mTORC1 [label="mTORC1 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Protein_Synthesis [label="Decreased Protein\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"];

Cell_Growth [label="Inhibition of\nCell Growth &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"];

Apoptosis [label="Induction of\nApoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];

Cancer_Stem_Cells [label="Inhibition of\nCancer Stem Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Biguanides -> Mito_Complex_I [label="Inhibits"];

Mito_Complex_I -> AMP_ATP_Ratio [style=dashed, arrowhead=none];

AMP_ATP_Ratio -> AMPK;

AMPK -> mTORC1 [label="Inhibits"];

mTORC1 -> Protein_Synthesis [style=dashed, arrowhead=none];

Protein_Synthesis -> Cell_Growth;

AMPK -> Cell_Growth;

AMPK -> Apoptosis;

Biguanides -> Cancer_Stem_Cells;

}

Caption: A representative in vitro experimental workflow.

Conclusion

The evidence presented in this technical guide strongly supports the continued investigation of biguanides as anticancer agents. Both metformin and phenformin have demonstrated significant preclinical activity across a range of cancer types, primarily through the modulation of cellular metabolism via the AMPK/mTOR pathway. While clinical trial results with metformin have been mixed, the potential for phenformin, a more potent biguanide, and the identification of predictive biomarkers to select patient populations most likely to respond, offer exciting avenues for future research. The detailed protocols and quantitative data provided herein are intended to equip researchers with the necessary tools and information to contribute to this promising field of oncology drug development. Further research is warranted to optimize dosing strategies, explore rational drug combinations, and ultimately translate the preclinical promise of biguanides into tangible clinical benefits for cancer patients.

References

- 1. Metformin and Cancer Risk and Mortality: A Systematic Review and Meta-Analysis taking into account Biases and Confounders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination of metformin and phenformin synergistically inhibits proliferation and hTERT expression in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. journal.waocp.org [journal.waocp.org]

- 11. clinicalschizophrenia.net [clinicalschizophrenia.net]

- 12. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metformin suppresses breast cancer growth via inhibition of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Prognostic value of metformin in cancers: An updated meta-analysis based on 80 cohort studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. yeasenbio.com [yeasenbio.com]

- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 22. youtube.com [youtube.com]

- 23. journal.waocp.org [journal.waocp.org]

The Core Effects of Biguanides on Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanides, most notably metformin, are a cornerstone in the management of type 2 diabetes. Their therapeutic efficacy is intrinsically linked to their profound impact on cellular energy metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms by which biguanides, with a primary focus on metformin, modulate cellular bioenergetics. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

The central mechanism of metformin's action revolves around its ability to transiently and mildly inhibit Complex I of the mitochondrial respiratory chain.[1][2][3] This primary event triggers a cascade of downstream effects, fundamentally altering the energy balance within the cell. The resulting decrease in ATP synthesis and a concomitant increase in the AMP:ATP ratio serve as a critical cellular stress signal.[4][5][6] This shift in the adenylate charge is a key activator of the master metabolic regulator, AMP-activated protein kinase (AMPK).[7][8][9]

Activated AMPK orchestrates a comprehensive metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume it.[10] In the liver, a primary target of metformin, this translates to a significant reduction in hepatic glucose production (gluconeogenesis), a key contributor to its antihyperglycemic effect.[5][8][11] Beyond the liver, biguanides influence glucose uptake and utilization in peripheral tissues like skeletal muscle.[2][7] This guide will delve into these core mechanisms, presenting the underlying data and experimental approaches used to elucidate them.

Data Presentation: Quantitative Effects of Metformin